5-phenyl-4H-1,2,4-triazole-3-carbaldehyde
CAS No.: 26899-64-9
Cat. No.: VC11619212
Molecular Formula: C9H7N3O
Molecular Weight: 173.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26899-64-9 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The phenyl group at position 5 and the aldehyde group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. While the exact crystal structure of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde remains unreported, analogous structures, such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, crystallize in monoclinic systems with space group P21/n and exhibit weak C–H···N hydrogen bonding .
Physicochemical Parameters
Data for the methyl-substituted analog (CAS 219600-03-0) provide a baseline for understanding the unsubstituted variant :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 388.2 ± 25.0 °C |
| Flash Point | 188.6 ± 23.2 °C |
| LogP (Partition Coefficient) | 1.58 |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The absence of a methyl group at position 4 may slightly alter these properties, particularly density and boiling point, due to reduced molecular symmetry and van der Waals interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation or hydrazine-based pathways . For 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, a plausible route includes:
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Hydrazinolysis: Reaction of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate to form acetohydrazide intermediates .
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Thiosemicarbazide Formation: Treatment with isothiocyanates to yield thiosemicarbazides.
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Cyclization: Base-mediated cyclization to form the triazole core, followed by oxidation to introduce the aldehyde group .
A representative synthesis of a related compound, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, achieved a 52–88% yield via similar steps .
Reactivity and Derivatives
The aldehyde group at position 3 enables nucleophilic additions, such as:
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Oxidation: Forms 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid.
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Reduction: Produces 5-phenyl-4H-1,2,4-triazole-3-methanol.
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Condensation Reactions: Forms Schiff bases with amines, enhancing biological activity .
Biological Activities
Antimicrobial Properties
1,2,4-Triazole derivatives exhibit broad-spectrum antimicrobial activity. For example, 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde analogs show efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The aldehyde group enhances membrane permeability, disrupting microbial enzyme systems .
Anti-Inflammatory and Analgesic Effects
Computational and Spectroscopic Studies
DFT Analysis
Density functional theory (DFT) calculations on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile (a structural analog) reveal:
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Molecular Electrostatic Potential (MEP): Negative charges localized at the triazole nitrogen atoms, favoring hydrogen bonding .
Spectroscopic Characterization
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FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3100–3000 cm⁻¹ (aromatic C–H) .
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NMR: δ 9.8 ppm (aldehyde proton), δ 7.2–7.8 ppm (phenyl protons) .
Industrial and Pharmaceutical Applications
Pharmaceutical Development
1,2,4-Triazoles serve as scaffolds for kinase inhibitors and antimicrobial agents. The carbaldehyde group’s versatility enables derivatization into prodrugs with enhanced bioavailability .
Material Science
Triazole-aldehyde conjugates are precursors for luminescent materials. Coordination polymers incorporating triazole moieties exhibit tunable emission properties.
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